molecular formula C17H14ClN3O B2531975 N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine CAS No. 1049263-00-4

N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine

Cat. No.: B2531975
CAS No.: 1049263-00-4
M. Wt: 311.77
InChI Key: FGCCEOOPOMSACG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine is an organic compound that belongs to the class of methoxyanilines These compounds are characterized by the presence of an aniline group substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-22-16-8-7-13(9-14(16)18)21-17-10-15(19-11-20-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCCEOOPOMSACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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